2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride
Description
Properties
IUPAC Name |
2-methoxy-1-pyridin-3-ylethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O.2ClH/c1-11-6-8(9)7-3-2-4-10-5-7;;/h2-5,8H,6,9H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOKVPGOBGIBNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CN=CC=C1)N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves the reaction of 2-methoxyethanol with pyridine-3-carbaldehyde, followed by reductive amination using a suitable reducing agent such as sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields, ensuring a consistent and high-quality product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens and acids are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce simpler amines .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
The compound serves as a crucial building block in organic synthesis. It is utilized for the preparation of more complex molecules through various synthetic routes. For instance, it can be employed in reactions such as reductive amination and nucleophilic substitution, which are essential for creating diverse chemical entities.
Synthetic Routes
The synthesis of 2-methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride typically involves:
- Formation of the Pyridine Ring : Methods like Hantzsch pyridine synthesis.
- Introduction of the Methoxy Group : Methylation reactions using methyl iodide or dimethyl sulfate.
- Formation of the Ethanamine Moiety : Achieved through reductive amination techniques.
Biological Applications
Biological Activity Studies
The compound is under investigation for its potential biological activities, particularly regarding its interaction with various enzymes and receptors. Research indicates that it may exhibit therapeutic effects in treating neurological disorders by modulating receptor activity .
Case Study: EP2 Receptor Antagonists
In a study focusing on EP2 receptor antagonists, derivatives of this compound were synthesized and evaluated for their brain permeability and potency. The findings demonstrated that these compounds could effectively inhibit the EP2 receptor, suggesting potential applications in treating conditions like inflammation and pain .
Medicinal Chemistry
Therapeutic Potential
The compound's structure allows it to be explored as a candidate for drug development, particularly in treating neurological disorders such as schizophrenia and depression. Its ability to penetrate the blood-brain barrier enhances its attractiveness as a therapeutic agent .
Pharmaceutical Formulations
Research has indicated that formulations containing this compound can be designed for specific delivery methods, including topical applications and oral administration. These formulations aim to improve solubility and bioavailability, critical factors in drug efficacy .
Industrial Applications
Material Science and Pharmaceutical Development
In industrial settings, this compound is utilized in developing new materials and as a precursor in synthesizing pharmaceuticals. Its versatility makes it valuable in various chemical processes within the pharmaceutical industry .
Summary Table of Applications
| Field | Application | Details |
|---|---|---|
| Chemistry | Building block for organic synthesis | Used in reductive amination and nucleophilic substitution reactions |
| Biology | Interaction studies with enzymes/receptors | Potential therapeutic effects on neurological disorders |
| Medicinal Chemistry | Drug development | Investigated for treatment of schizophrenia; effective EP2 receptor antagonists |
| Industry | Material science and pharmaceutical development | Precursor for synthesizing pharmaceuticals; versatile use in chemical processes |
Mechanism of Action
The exact mechanism of action of 2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is not fully understood. it is known to interact with various molecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Pyridine/Substituted Pyridine Moieties
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Methoxy Group Impact: The methoxy group in the target compound improves solubility compared to non-oxygenated analogs like 2-(pyridin-3-yl)ethan-1-amine diHCl .
- Positional Isomerism : The pyridin-2-yl analog () exhibits different electronic properties due to nitrogen positioning, which may alter binding to receptors like serotonin or dopamine transporters .
Analogs with Alternative Heterocycles
Table 2: Heterocyclic Variants
Key Observations:
- Pyrimidine vs.
- Fused Ring Systems : The imidazopyridine scaffold in 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-amine diHCl increases structural complexity, which may enhance metabolic stability but reduce solubility .
- Morpholine Derivatives : The morpholine ring in 2-(2,5-dimethylmorpholin-4-yl)ethan-1-amine diHCl introduces oxygen atoms, improving solubility and enabling interactions with opioid receptors .
Stereochemical and Enantiomeric Variants
Table 3: Stereochemical Comparisons
Key Observations:
- Enantiomeric Differences : Enantiomers like (R)-1-(pyridin-3-yl)ethanamine diHCl may exhibit distinct binding affinities due to chiral recognition in biological systems, impacting efficacy and toxicity profiles .
Biological Activity
2-Methoxy-1-(pyridin-3-yl)ethan-1-amine dihydrochloride is a chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound features a unique structural configuration that includes a methoxy group, a pyridine ring, and an ethanamine moiety, which contribute to its diverse interactions with biological systems.
The synthesis of this compound typically involves the reaction of 2-methoxyethanol with pyridine-3-carbaldehyde, followed by reductive amination using sodium borohydride. The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt .
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
1. Interaction with Dopamine Receptors
Studies have shown that this compound can act as an agonist for dopamine receptors, particularly the D3 subtype. It promotes β-arrestin translocation and G protein activation, indicating its potential role in neurological applications .
2. Antimicrobial Properties
Preliminary investigations suggest that compounds related to this structure may exhibit antimicrobial activity. For instance, similar pyridine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating significant antibacterial properties .
3. Anticancer Potential
There is ongoing research into the anticancer properties of this compound. It has been suggested that derivatives of pyridine can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including murine leukemia cells .
The exact mechanism by which this compound exerts its biological effects is not fully understood. However, it is believed to interact with specific molecular targets such as enzymes and receptors, modulating their activity and leading to various biological responses .
Case Studies and Research Findings
Q & A
Q. Key Conditions :
- Anhydrous solvents (e.g., ethanol or dichloromethane) to prevent hydrolysis.
- Controlled temperature during exothermic steps (e.g., amination).
- Stoichiometric excess of HCl to ensure complete salt formation .
Why is the dihydrochloride salt form preferred over the free base or hydrochloride in research applications?
Basic | Physicochemical Properties
The dihydrochloride form offers:
- Enhanced Solubility : Improved aqueous solubility for in vitro assays.
- Stability : Reduced hygroscopicity compared to free bases, ensuring consistent purity during storage.
- Bioavailability : Better pharmacokinetic profiles in preclinical studies .
How can researchers optimize the yield of this compound during the amination step?
Advanced | Reaction Optimization
Strategies include:
- Catalyst Screening : Use of palladium or nickel catalysts for efficient reduction.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) to enhance reaction kinetics.
- In Situ Monitoring : Techniques like TLC or HPLC to track intermediate conversion .
What analytical techniques are critical for confirming the structure and purity of this compound?
Q. Advanced | Characterization
- NMR Spectroscopy : 1H/13C NMR to verify methoxy, pyridinyl, and amine proton environments.
- Mass Spectrometry (MS) : High-resolution MS for molecular weight confirmation.
- X-ray Crystallography : If crystallized, SHELXL refinement validates bond geometries .
- HPLC : Purity assessment (>95% by area normalization) .
What are the key safety considerations when handling this compound in the laboratory?
Q. Basic | Safety Protocols
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate HCl vapor exposure.
- Waste Disposal : Segregate acidic waste and neutralize before disposal .
How can researchers resolve contradictions in spectroscopic data obtained for this compound?
Q. Advanced | Data Analysis
- Cross-Validation : Compare NMR/MS data with computational predictions (e.g., DFT).
- Impurity Profiling : Identify byproducts via LC-MS or GC-MS.
- Salt vs. Free Base Analysis : Ensure spectra account for protonation states .
What are the primary applications of this compound in current pharmacological research?
Q. Basic | Research Applications
- Drug Development : Building block for CNS-targeted molecules due to the pyridine moiety’s binding affinity.
- Enzyme Studies : Probe for interactions with aminergic receptors or monoamine oxidases .
What strategies can be employed to improve the compound’s stability under various storage conditions?
Q. Advanced | Stability Studies
- Desiccation : Store in airtight containers with silica gel.
- Temperature Control : -20°C for long-term storage; avoid repeated freeze-thaw cycles.
- Degradation Studies : Accelerated stability testing (40°C/75% RH) to identify decomposition pathways .
How does the methoxy group influence the compound’s reactivity and interaction with biological targets?
Q. Basic | Structure-Activity Relationship
- Electronic Effects : Methoxy’s electron-donating nature alters pyridine ring electronics, affecting ligand-receptor binding.
- Solubility : Increases hydrophilicity, enhancing membrane permeability .
What are the challenges in scaling up the synthesis from laboratory to pilot scale?
Q. Advanced | Process Chemistry
- Exothermic Reactions : Implement temperature-controlled reactors for amination.
- Purification : Optimize recrystallization or column chromatography for large batches.
- Solvent Recovery : Distillation systems to recycle ethanol or dichloromethane .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
